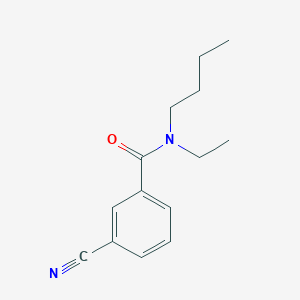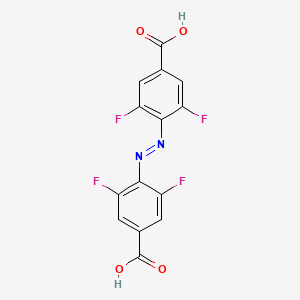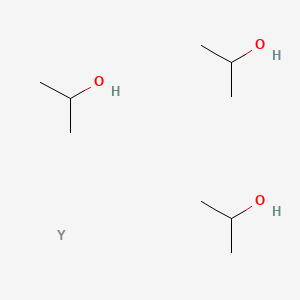
4-(2,5-Dimethylphenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2,5-dimethylphenoxymethyl)phenyl bromide+Zn→4-(2,5-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.
化学反応の分析
Types of Reactions
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are carried out under mild conditions.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
科学的研究の応用
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology: In biological research, it is used to synthesize bioactive molecules that can be used as probes or drugs.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This is followed by reductive elimination to form the new carbon-carbon bond. The key steps are:
Transmetalation: The zinc atom transfers its organic group to the palladium or nickel catalyst.
Reductive Elimination: The catalyst facilitates the formation of the new carbon-carbon bond.
類似化合物との比較
Similar Compounds
2,5-Difluoro-4-methoxyphenylzinc bromide: This compound is similar in structure but contains fluorine atoms, which can influence its reactivity and the properties of the final product.
4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide: This is a Grignard reagent that also participates in cross-coupling reactions but with different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern and the presence of the zinc atom, which provides distinct reactivity compared to other organometallic reagents. Its ability to form stable carbon-zinc bonds and participate in efficient transmetalation makes it a valuable reagent in organic synthesis.
特性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
bromozinc(1+);1,4-dimethyl-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PKZNDJPTTSFPQQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
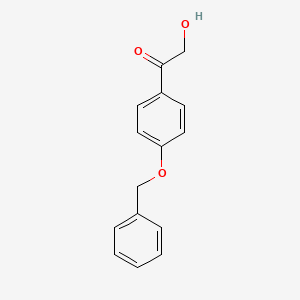
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

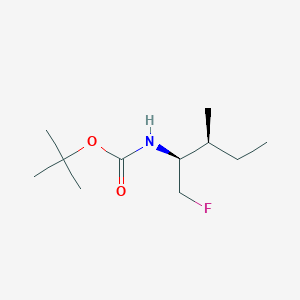

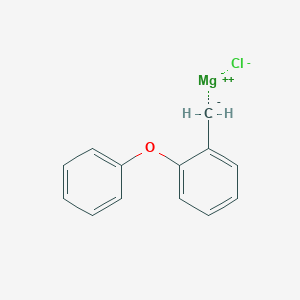
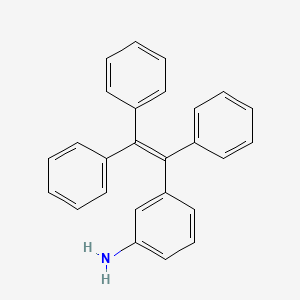
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
